molecular formula Ca8O4P+13 B8330694 Octacalcium;phosphate

Octacalcium;phosphate

Cat. No. B8330694
M. Wt: 415.6 g/mol
InChI Key: HVWUMVBOAFDIFG-UHFFFAOYSA-K
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Patent
US06863899B2

Procedure details

An aqueous solution of 8.06 g 50 wt % H3PO2 reagent was combined with 6.00 g distilled water to form a clear, colorless solution in a 250 ml Pyrex beaker on a hotplate/stirrer. To this solution was added 19.23 g Ca(NO3)2.4H2O. The molar ratio of Ca/phosphate in this sample was 4/3 and the equivalent solids [as octacalcium phosphate, Ca8H2(PO4)6-5H2O] was 30.0 wt %. Endothermic dissolution of the calcium nitrate tetrahydrate proceeded under ambient conditions, eventually forming a homogeneous solution once the sample warmed to room temperature. Warming of the solution above 25° C. initiated a vigorous exothermic reaction as described in Example 1. After approximately three minutes, the reaction was essentially complete leaving a moist, white, pasty solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca(NO3)2.4H2O
Quantity
19.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ca phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ca8H2(PO4)6-5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium nitrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[PH2]=O.[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].O.O.O.O.[N+]([O-])([O-])=O.[Ca+2].[N+]([O-])([O-])=O>>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:9].[Ca+2:9] |f:1.2.3.4.5.6.7.8.9,10.11.12.13.14.15.16,17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[PH2]=O
Step Two
Name
Ca(NO3)2.4H2O
Quantity
19.23 g
Type
reactant
Smiles
Step Three
Name
Ca phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
Step Five
Name
Ca8H2(PO4)6-5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
calcium nitrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
to form a clear, colorless solution in a 250 ml Pyrex beaker on a hotplate/stirrer
CUSTOM
Type
CUSTOM
Details
eventually forming a homogeneous solution once the sample
TEMPERATURE
Type
TEMPERATURE
Details
Warming of the solution above 25° C.
CUSTOM
Type
CUSTOM
Details
a vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
the reaction was essentially complete leaving a moist, white, pasty solid

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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